1-(4-Nitrobenzene-1-sulfonyl)-2-(propan-2-yl)aziridine
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Overview
Description
1-(4-Nitrobenzene-1-sulfonyl)-2-(propan-2-yl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a nitrobenzene sulfonyl group and an isopropyl group attached to the aziridine ring, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzene-1-sulfonyl)-2-(propan-2-yl)aziridine can be synthesized through several methods. One common approach involves the reaction of 1-(4-nitrobenzene-1-sulfonyl)aziridine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aziridine, facilitating nucleophilic substitution with the isopropyl halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent choice, temperature control, and reaction time are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrobenzene-1-sulfonyl)-2-(propan-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-(4-Aminobenzene-1-sulfonyl)-2-(propan-2-yl)aziridine.
Reduction: 1-(4-Nitrobenzene-1-thiol)-2-(propan-2-yl)aziridine.
Substitution: Various substituted aziridines depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrobenzene-1-sulfonyl)-2-(propan-2-yl)aziridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzene-1-sulfonyl)-2-(propan-2-yl)aziridine involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Nitrobenzene-1-sulfonyl)-2-(propan-2-yl)aziridine can be compared with other aziridines and sulfonyl-containing compounds:
Similar Compounds:
Uniqueness:
- The presence of both a nitrobenzene sulfonyl group and an isopropyl group makes this compound unique in terms of its reactivity and potential applications. The combination of these functional groups can influence the compound’s chemical behavior and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
648894-19-3 |
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Molecular Formula |
C11H14N2O4S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C11H14N2O4S/c1-8(2)11-7-12(11)18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
WZVIVJNRGNJNIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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